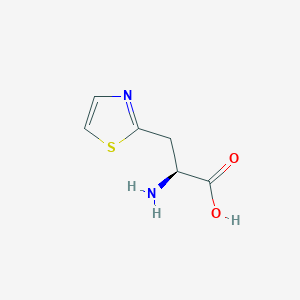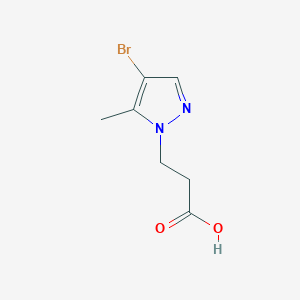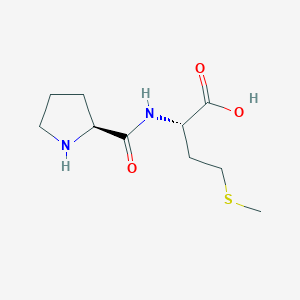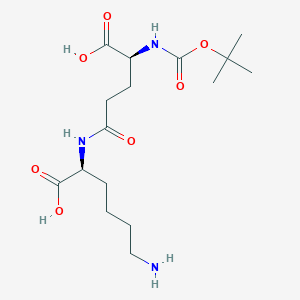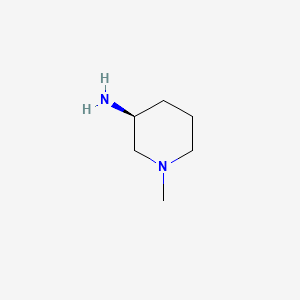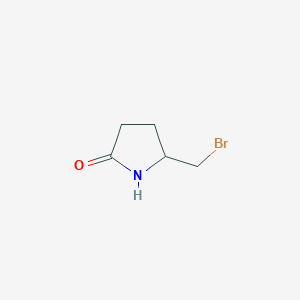
5-(Bromomethyl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound of interest, 5-(Bromomethyl)pyrrolidin-2-one, is a versatile intermediate in organic synthesis. It is not directly mentioned in the provided papers, but its related compounds and synthetic methods can provide insights into its chemistry. The papers discuss various brominated heterocyclic compounds, which are valuable in pharmaceutical chemistry and materials science due to their reactivity and potential biological activity .
Synthesis Analysis
The synthesis of related brominated heterocycles often involves multicomponent reactions, as seen in the preparation of pyrrolo[3,4-b]pyridin-5-ones, where a four-component synthesis is developed using ammonium chloride to accelerate the reaction . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks is achieved through Fischer indole cyclization, demonstrating the utility of brominated intermediates in constructing complex heterocycles . The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through ring expansion-oxidation protocol is another example of the synthetic versatility of brominated compounds .
Molecular Structure Analysis
The molecular structures of brominated heterocycles are often confirmed by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. For instance, the structure of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones was determined using these methods, providing a clear understanding of the molecular geometry and electronic distribution within these molecules . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide further exemplifies the detailed structural analysis possible for such compounds .
Chemical Reactions Analysis
Brominated heterocycles participate in a variety of chemical reactions. For example, 5-(bromomethyl)-1-pyrrolinium bromides undergo rearrangement with alkoxides to yield functionalized piperidines, demonstrating the reactivity of the bromomethyl group in nucleophilic substitution reactions . The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from bis(bromomethyl)pyridine hydrobromides illustrates the use of brominated compounds in polymer chemistry . The enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine showcases the potential for brominated intermediates in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by the presence of the bromine atom, which is a heavy, electron-withdrawing group. This can affect the boiling point, solubility, and reactivity of these compounds. The reactivity of brominated intermediates towards nucleophiles is a key property that is exploited in various synthetic transformations, as seen in the preparation of thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The bromine atom also facilitates the formation of C-H...N and C-H...O hydrogen bonds, as well as π...π stacking interactions, which can influence the solid-state packing of these molecules .
Wissenschaftliche Forschungsanwendungen
Rearrangements and Synthesis
- Rearrangement into Piperidines : 5-(Bromomethyl)-1-pyrrolinium bromides can be rearranged with alkoxides in alcohol to form 2,5-dialkoxypiperidines, which are then easily converted into 3-alkoxypiperidines. These dialkoxypiperidines undergo thermal rearrangement to produce 5-alkoxy-1,2,3,4-tetrahydropyridines (Kimpe, Boelens, & Contreras, 1996).
- Transformation into Piperidin-3-ones : 3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides can be reduced to 4,4-dialkyl-2-(bromomethyl)pyrrolidines using borane dimethyl sulfide, which are then transformed into piperidin-3-ones through ring expansion-oxidation in the presence of potassium carbonate (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).
Chemical Synthesis and Properties
- Synthesis of Hyperbranched Polyelectrolytes : 3,5-Bis(bromomethyl)pyridine hydrobromide can be synthesized from 3,5-lutidine, leading to new hyperbranched polyelectrolytes through poly(N-alkylation). This process features the reactivity of -CH2Br end groups influenced by the electron-attractive effect of pyridinium groups (Monmoton, Lefebvre, & Fradet, 2008).
- Spectroscopic Characterization and Computational Studies : Spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, has been conducted using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies, with Density Functional Theory (DFT) computations providing insights into its structure and properties (Vural & Kara, 2017).
Applications in Synthetic Chemistry
- Synthesis of Piperidin-3-ones : Boron(III) bromide can induce ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines via an intermediate bicyclic aziridinium ion, illustrating a unique conversion of piperidines into pyrrolidines (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).
- Conformational Studies : Studies on 1-(2-bromophenyl)pyrrolidin-2-one and related compounds provide insights into their conformation, both in solution and solid state, contributing to understanding the structural properties of related γ-lactams (Fujiwara, Varley, & Veen, 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOSFXPTXNRRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398882 | |
| Record name | 5-(bromomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)pyrrolidin-2-one | |
CAS RN |
190271-85-3 | |
| Record name | 5-(bromomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
